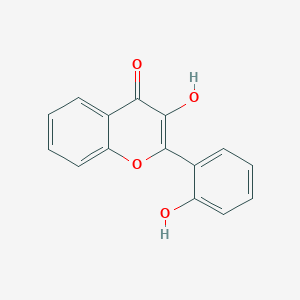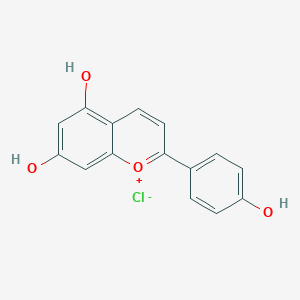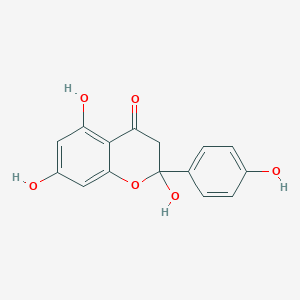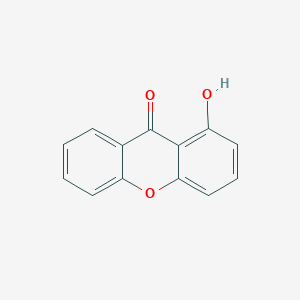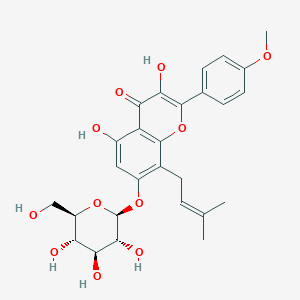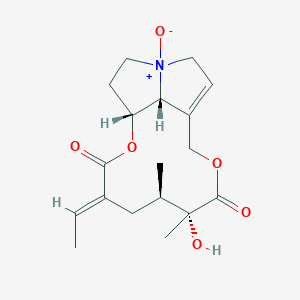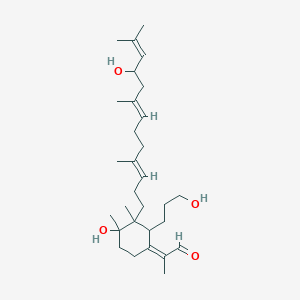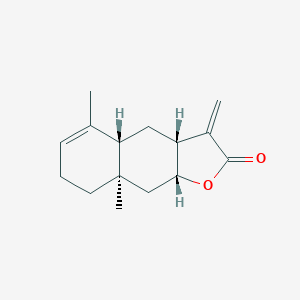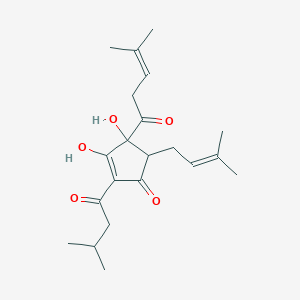
Isomangiferin
Übersicht
Beschreibung
Isomangiferin ist eine natürlich vorkommende Xanthonoidverbindung, die hauptsächlich in den Blättern, Stammrinden, Wurzeln und Früchten des Mangobaums (Mangifera indica) vorkommt. Es ist ein C-Glucosid-Xanthon, das strukturell Mangiferin ähnelt, aber kein chirales Zentrum besitzt. This compound ist bekannt für sein gelb kristallines Aussehen und hat ein Molekulargewicht von 422 g/mol .
Wissenschaftliche Forschungsanwendungen
Isomangiferin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other xanthonoid compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods
Wirkmechanismus
Target of Action
Isomangiferin, a bioactive component primarily derived from the mango tree, belongs to the Xanthone family . Its structure allows it to engage with a variety of pharmacological targets .
Mode of Action
This compound is thought to dampen down the inflammatory response primarily by interference with NFκB . This interaction with its targets leads to changes in the cellular environment, contributing to its therapeutic properties.
Biochemical Pathways
The biosynthesis of this compound initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds . It also affects the NF-κB signaling pathway by binding with Toll-like receptors .
Result of Action
This compound has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions including neurodegenerative disorders, cardiovascular diseases, renal and pulmonary diseases, diabetes, and obesity . It suppresses the activation of peroxisome proliferator activated receptor isoforms by changing the transcription process .
Biochemische Analyse
Biochemical Properties
Isomangiferin interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of pharmacological activities
Cellular Effects
This compound influences cell function in several ways. It has shown antioxidant, anti-inflammatory, cardio stimulating, neuroprotective, hepatoprotective, anticancer, antiviral, and immunomodulatory properties . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Isomangiferin kann durch verschiedene Verfahren synthetisiert werden, darunter Biotransformation, Katalyse und nicht-katalysierte Prozesse. Ein übliches Verfahren umfasst die Extraktion von Mangiferin aus natürlichen Quellen, gefolgt von seiner Isomerisierung zu this compound unter bestimmten Reaktionsbedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Mangiferin aus Mangoblättern, Rinde oder Wurzeln, gefolgt von Reinigungs- und Isomerisierungsprozessen. Moderne Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Isomangiferin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer für die Synthese anderer Xanthonoidverbindungen verwendet.
Biologie: Wird auf seine antioxidativen und entzündungshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung chronischer Krankheiten wie Diabetes, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von Nutrazeutika und funktionellen Lebensmitteln eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Pfade, darunter:
Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress.
Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase-2 (COX-2).
Antidiabetische Aktivität: Moduliert den Glukosestoffwechsel und verbessert die Insulinsensitivität
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Mangiferin: Strukturell ähnlich, hat aber ein chirales Zentrum.
Neomangiferin: Ein weiteres Isomer mit unterschiedlichen biologischen Aktivitäten.
Homomangiferin: Ähnliche Struktur mit geringfügigen Variationen in den funktionellen Gruppen
Einzigartigkeit
Isomangiferin ist aufgrund des Fehlens eines chiralen Zentrums einzigartig, was seine biologische Aktivität und Pharmakokinetik beeinflussen kann. Seine besonderen Eigenschaften machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Eigenschaften
IUPAC Name |
1,3,6,7-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O11/c20-4-11-15(26)16(27)17(28)19(30-11)13-9(24)2-8(23)12-14(25)5-1-6(21)7(22)3-10(5)29-18(12)13/h1-3,11,15-17,19-24,26-28H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYBOKJASDEORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isomangiferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24699-16-9 | |
| Record name | Isomangiferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 °C | |
| Record name | Isomangiferin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029477 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isomangiferin exert its anti-cancer effects?
A1: this compound demonstrates anti-cancer activity by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase pathway. [] This pathway plays a crucial role in tumor growth, metastasis, and angiogenesis (blood vessel formation). By suppressing VEGFR-2 signaling, this compound effectively inhibits cancer cell proliferation, migration, invasion, and adhesion. [] Additionally, this compound has been shown to induce caspase-dependent apoptosis (programmed cell death) in breast cancer cells. []
Q2: Does this compound impact inflammation?
A2: Yes, research indicates that this compound exhibits anti-inflammatory properties. In studies using diabetic mouse models, this compound effectively reduced the production of inflammatory cytokines in both serum and kidney tissues. [] This anti-inflammatory effect is linked to its ability to inhibit the activation of the HMGB1/NLRP3/NF-κB signaling pathway, a key regulator of inflammation. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H20O11, and its molecular weight is 420.38 g/mol.
Q4: Are there any characteristic spectroscopic data for this compound?
A4: Yes, this compound displays distinct spectroscopic properties:
- UV-Vis Spectroscopy (MeOH): λmax (nm) 240, 258, 270sh, 312, 365. []
- Mass Spectrometry: this compound can be distinguished from its isomer, mangiferin, through mass spectrometry. The differentiation arises from unique fragmentation patterns observed in their respective mass spectra. [, ]
Q5: How does high temperature impact the stability of this compound?
A5: During the high-temperature oxidation of Cyclopia genistoides plant material, this compound degrades following first-order reaction kinetics. [] While it exhibits stability at 80°C, its degradation rate constant is significantly influenced by temperature increases, making it less stable than iriflophenone-3-C-glucoside-4-O-glucoside at higher temperatures. []
Q6: Does this compound exhibit any specific catalytic activity?
A6: While the provided research does not delve into specific catalytic properties of this compound, its potential as an enzyme inhibitor is highlighted. Notably, this compound demonstrates α-glucosidase inhibitory activity, surpassing the potency of related compounds like 3-β-d-glucopyranosyliriflophenone and 3-β-d-glucopyranosyl-4-O-β-d-glucopyranosyliriflophenone. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with various targets. For instance, in silico studies exploring the potential of this compound as an anti-SARS-CoV-2 agent revealed its binding affinity to key viral proteins, including the nucleocapsid N protein and the SARS-CoV-2-hACE2 complex. []
Q8: How do structural modifications of this compound influence its activity?
A8: While the provided research does not provide detailed SAR studies specifically for this compound, insights can be gleaned from related research on phenolic xanthones. The presence of specific substituent types, such as para-di-OHs, 5,6-di-OHs, 6,7-di-OHs, and 7,8-di-OHs, appears to significantly influence the antioxidant activity of these compounds. [] Modifications affecting these substituents could potentially impact this compound's activity profile.
Q9: Is there information available on the pharmacokinetic profile of this compound?
A9: Yes, preclinical pharmacokinetic studies in rats have been conducted using a validated liquid chromatography with tandem mass spectrometry method. [] The method demonstrated high sensitivity and specificity, enabling the quantification of this compound in rat plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion. []
Q10: What in vivo models have been used to study the effects of this compound?
A10: Several in vivo models have been employed to investigate the biological effects of this compound:
- Human Breast Cancer Xenograft Mouse Model: This model was used to assess the efficacy of this compound in suppressing tumor growth. []
- Rat Aortic Ring Assay: This assay was utilized to evaluate the inhibitory effect of this compound on VEGF-induced blood vessel formation. []
- Diabetic Mouse Model (db/db): This model was employed to study the protective effects of this compound against diabetic renal injury. []
Q11: What are the key findings from these in vivo studies?
A11: Key findings from the in vivo studies include:
- Suppression of Tumor Growth: this compound effectively suppressed tumor growth in a human breast cancer xenograft mouse model. []
- Inhibition of Angiogenesis: It significantly inhibited blood vessel formation in a rat aortic ring assay. []
- Renal Protection in Diabetes: this compound improved glucose tolerance, lipid profile, and reduced inflammatory markers in diabetic mice, indicating a protective effect against diabetic renal injury. []
Q12: What analytical techniques are commonly employed for this compound analysis?
A12: Several analytical methods are utilized for the characterization and quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV, diode array (DAD), evaporative light scattering (ELSD), and mass spectrometry (MS), is widely employed for the separation, identification, and quantification of this compound in plant extracts, formulations, and biological samples. [, , , , , ]
- Thin Layer Chromatography (TLC): TLC, particularly silica gel and polyamide TLC, is used for the detection and identification of this compound and other related compounds. []
- Mass Spectrometry (MS): MS techniques, often coupled with HPLC (LC-MS), are crucial for structural characterization and identification of this compound based on its fragmentation pattern. [, , , ]
Q13: Has the quantification of this compound in biological samples been achieved?
A13: Yes, a sensitive and specific liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of this compound in rat plasma. [] This method facilitates preclinical pharmacokinetic studies, allowing researchers to understand the absorption, distribution, metabolism, and excretion of this compound in a living organism. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


